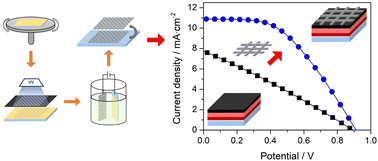Decal Ni mesh to enhance the conductivity of carbon back contacts in dye sensitized and perovskite solar cells†
Energy Advances Pub Date: 2023-12-11 DOI: 10.1039/D3YA00476G
Abstract
Dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) are photovoltaic (PV) technologies that originally utilized precious metals like gold, silver, and platinum as counter-electrodes. Carbon materials are a low-cost alternative to traditional metal counter-electrodes in monolithic-DSSCs (M-DSSCs) and PSCs. However, the drawback of carbon-based counter-electrodes is that they often show a low electronic conductivity, which hinders the scale-up of these PV technologies. This study proposes using decal Ni-mesh produced through simple and scalable photolithography-assisted electroplating. The Ni-mesh is incorporated into the carbon layer to improve the counter-electrode conductivity in large-area M-DSSCs and PSCs. Carbon-counter electrodes embedded with Ni-mesh enhance the performance of M-DSSCs and PSCs by 132% and 41%, respectively. Impedance spectroscopy study shows that the embedded Ni-mesh effectively reduces the series resistance of the devices by half, leading to an enhancement in their overall performance.


Recommended Literature
- [1] Back cover
- [2] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [3] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [4] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [5] On the signature of the hydrophobic effect at a single molecule level
- [6] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†
- [7] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
- [8] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [9] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [10] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†

Journal Name:Energy Advances
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 16200-52-5
-
CAS no.: 16514-83-3









